1-(2-Fluorosulfonyloxyphenyl)-1,2,4-triazole
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Overview
Description
1-(2-Fluorosulfonyloxyphenyl)-1,2,4-triazole is a compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. This compound features a triazole ring substituted with a 2-fluorosulfonyloxyphenyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorosulfonyl radicals, which can be generated from precursors such as sulfuryl fluoride gas (SO2F2) or solid reagents like fluorosulfonyl benzoimidazolium triflate salts . The reaction conditions often require a photocatalyst and a hydrogen donor to facilitate the radical formation and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of solid reagents and gas-phase reactants can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorosulfonyloxyphenyl)-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming larger heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can modify the electronic properties of the triazole ring .
Scientific Research Applications
1-(2-Fluorosulfonyloxyphenyl)-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)-1,2,4-triazole involves its ability to participate in various chemical reactions due to the presence of the fluorosulfonyloxy group and the triazole ring. The fluorosulfonyloxy group can act as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The triazole ring can engage in redox and cycloaddition reactions, altering its electronic properties and enabling the formation of larger heterocyclic structures .
Comparison with Similar Compounds
1-(2-Chlorosulfonyloxyphenyl)-1,2,4-triazole: Similar structure but with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.
1-(2-Methanesulfonyloxyphenyl)-1,2,4-triazole: Contains a methanesulfonyloxy group, offering different reactivity and properties.
1-(2-Nitrosulfonyloxyphenyl)-1,2,4-triazole: Features a nitrosulfonyloxy group, which can participate in different types of chemical reactions.
Uniqueness: 1-(2-Fluorosulfonyloxyphenyl)-1,2,4-triazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct electronic properties and reactivity compared to other sulfonyloxy-substituted triazoles. This makes it particularly valuable in applications requiring specific chemical reactivity and stability .
Properties
IUPAC Name |
1-(2-fluorosulfonyloxyphenyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-4-2-1-3-7(8)12-6-10-5-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGOQIOSLQCGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC=N2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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